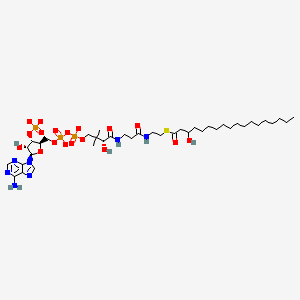

3-hydroxyoctadecanoyl-CoA(4-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

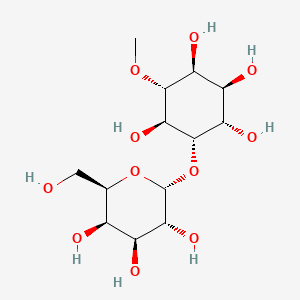

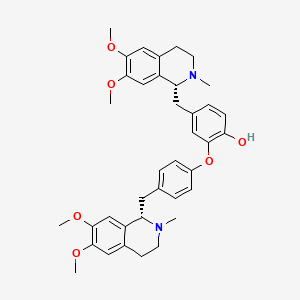

3-hydroxyoctadecanoyl-CoA(4-) is a 3-hydroxy fatty acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate groups of 3-hydroxyoctadecanoyl-CoA; major species at pH 7.3. It is a 3-hydroxy fatty acyl-CoA(4-) and an 11,12-saturated fatty acyl-CoA(4-). It is a conjugate base of a 3-hydroxyoctadecanoyl-CoA.

Wissenschaftliche Forschungsanwendungen

1. Production of 3-Hydroxypropionic Acid in Engineered Microorganisms

3-Hydroxypropionic acid (3-HP) is an important platform chemical used for various industrial applications. Research has focused on producing 3-HP in engineered microorganisms such as Methylobacterium extorquens AM1, a model system for generating 3-HP from one-carbon feedstock methanol. This study successfully constructed a malonyl-CoA pathway in M. extorquens AM1, leading to 3-HP production. They achieved an initial titer of 69.8 mg/l by optimizing the promoter strength and gene copy number of the mcr gene. This research demonstrates the potential of using engineered microbes for efficient 3-HP production from renewable sources (Yang et al., 2017).

2. Engineering Yeast for Enhanced 3-HP Production

Another approach to producing 3-HP involves engineering the yeast Saccharomyces cerevisiae. By increasing the availability of the precursor malonyl-CoA and coupling the production with an increased NADPH supply, researchers significantly improved 3-HP production. This study demonstrates the yeast’s potential as a cell factory for bio-based 3-HP and derived acrylates, offering a sustainable alternative to petrochemicals (Chen et al., 2014).

3. Photosynthetic Production of 3-HP from CO2

Cyanobacteria like Synechocystis sp. PCC 6803 have been engineered to produce 3-HP directly from CO2, utilizing their ability to fix CO2. This study optimized the biosynthetic pathway by enhancing the supply of the precursor malonyl-CoA and improving NADPH supply. The results show the feasibility of photosynthetically producing 3-HP directly from sunlight and CO2 in cyanobacteria (Wang et al., 2016).

4. Functional Balance in the Malonyl-CoA Pathway for Improved 3HP Biosynthesis

The malonyl-CoA pathway for 3HP biosynthesis in E. coli was optimized by addressing functional imbalances between enzymes MCR-C and MCR-N. Directed evolution and fine-tuning of expression levels, combined with culture condition optimization, led to a 270-fold increase in 3HP production. This study underscores the importance of metabolic balance in biosynthetic pathways (Liu et al., 2016).

5. Production of 3-Hydroxyvalerate in Engineered E. Coli

This research explored the bio-based production of 3-hydroxyvalerate (3-HV), a valuable chemical, in engineered E. coli strains. By activating the sleeping beauty mutase (Sbm) pathway and manipulating the TCA cycle, the researchers enhanced the intracellular pool of propionyl-CoA, significantly improving 3-HV biosynthesis. The study highlights the potential of using engineered E. coli for efficient 3-HV production (Miscevic et al., 2019).

Eigenschaften

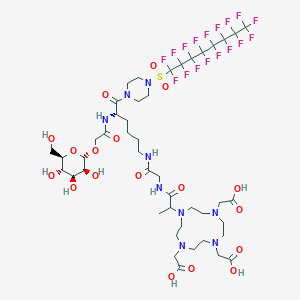

Molekularformel |

C39H66N7O18P3S-4 |

|---|---|

Molekulargewicht |

1046 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxyoctadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t27?,28-,32-,33-,34+,38-/m1/s1 |

InChI-Schlüssel |

WZMAIEGYXCOYSH-FWBOWLIOSA-J |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)

![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)

![(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(allylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl carbamate](/img/structure/B1265077.png)

![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)